molecular formula C15H14N2O2 B6419145 N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide CAS No. 1090449-40-3

N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide

Cat. No. B6419145
M. Wt: 254.28 g/mol
InChI Key: QPAUOBHRKQZIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide” appears to be a complex organic molecule. It contains an indenyl group (a bicyclic compound that is a fusion of a benzene ring and a cyclopentene ring), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a carboxamide group (a functional group derived from carboxylic acids where the hydroxyl group has been replaced by an amine group).



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indenyl group, the introduction of the pyridine ring, and the attachment of the carboxamide group. However, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have aromaticity due to the presence of the indenyl and pyridine rings. The carboxamide group would introduce polarity to the molecule, and the compound could participate in hydrogen bonding due to the presence of nitrogen and oxygen atoms.



Chemical Reactions Analysis

Again, without specific studies or literature on this compound, it’s difficult to provide a detailed analysis of its chemical reactions. However, the compound contains several functional groups that are known to undergo specific types of reactions. For example, the pyridine ring can participate in electrophilic substitution reactions, and the carboxamide group can undergo hydrolysis.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the functional groups it contains. For example, this compound is likely to be solid at room temperature, and due to the presence of polar functional groups, it is likely to be soluble in polar solvents.


Safety And Hazards

Without specific toxicity data or safety studies on this compound, it’s not possible to provide detailed safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The study of this compound could open up new avenues in various fields like medicinal chemistry, material science, etc. Its complex structure and the presence of multiple functional groups make it an interesting candidate for further research.


Please note that this is a general analysis based on the structure and functional groups present in the compound. For a detailed and accurate analysis, specific studies and literature on the compound are needed.


properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-14-8-6-11(9-16-14)15(19)17-13-7-5-10-3-1-2-4-12(10)13/h1-4,6,8-9,13H,5,7H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAUOBHRKQZIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.